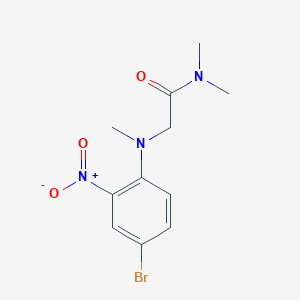
2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide is an organic compound characterized by the presence of a bromo-nitrophenyl group attached to a dimethylacetamide moiety
Métodos De Preparación
The synthesis of 2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-nitroaniline and N,N-dimethylacetamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-((4-Bromo-2-aminophenyl)(methyl)amino)-N,N-dimethylacetamide.
Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The nitro and bromo groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide can be compared with similar compounds such as:
4-Bromo-2-nitroaniline: This compound shares the bromo-nitrophenyl group but lacks the dimethylacetamide moiety.
2-((4-Bromo-2-aminophenyl)(methyl)amino)-N,N-dimethylacetamide: This derivative is formed by the reduction of the nitro group to an amino group.
4-Bromo-2-nitrophenol: This compound has a hydroxyl group instead of the dimethylacetamide moiety.
Propiedades
Fórmula molecular |
C11H14BrN3O3 |
|---|---|
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
2-(4-bromo-N-methyl-2-nitroanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H14BrN3O3/c1-13(2)11(16)7-14(3)9-5-4-8(12)6-10(9)15(17)18/h4-6H,7H2,1-3H3 |
Clave InChI |
AAMQOFBSKQQGOU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CN(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


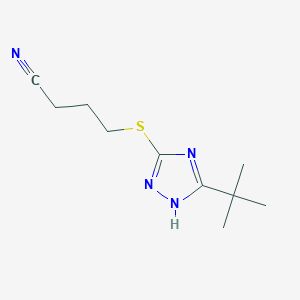

![n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14907469.png)
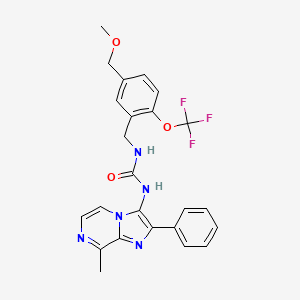
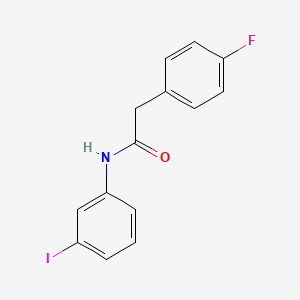


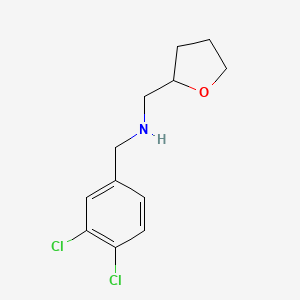
![8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
![2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)
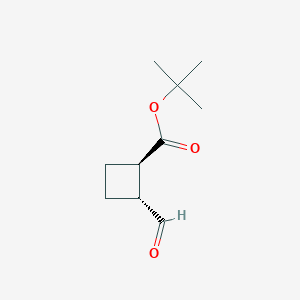
![(S)-2-(((Benzyloxy)carbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B14907551.png)

